molecular formula C31H31N3O3 B2764963 1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1114887-23-8

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2764963
CAS No.: 1114887-23-8
M. Wt: 493.607
InChI Key: VBXCWTNIXQDIMM-UHFFFAOYSA-N
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Description

The compound 1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one features a quinoline core substituted with a 4-ethoxy group at position 4 and a 4-methylphenyl group at position 2. The quinoline is linked via a carbonyl group to a piperazine ring, which is further connected to a para-substituted phenyl group bearing an acetyl moiety.

Properties

IUPAC Name

1-[4-[4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O3/c1-4-37-30-20-29(24-7-5-21(2)6-8-24)32-28-14-11-25(19-27(28)30)31(36)34-17-15-33(16-18-34)26-12-9-23(10-13-26)22(3)35/h5-14,19-20H,4,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXCWTNIXQDIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethoxy and p-tolyl groups. The piperazine moiety is then attached to the quinoline core, and finally, the ethanone group is introduced. Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Scientific Research Applications

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The piperazine moiety may enhance the compound’s binding affinity to its targets, while the ethoxy and p-tolyl groups can influence its pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several piperazine- and quinoline-based derivatives (Table 1). Key variations include:

  • Substituents on the quinoline ring: The ethoxy and 4-methylphenyl groups distinguish it from analogs with fluorine (e.g., ) or sulfonyl substituents (e.g., ).
  • Piperazine-linked functional groups : The acetyl-terminated phenyl group contrasts with sulfonyl, hydroxyphenyl, or pyrimidinyl groups in related compounds (e.g., ).
  • Synthesis routes: Coupling reactions using HATU () or sulfonyl chlorides () are common, but the target compound likely requires sequential quinoline functionalization and piperazine conjugation.
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Compound Name / Source Core Structure Key Substituents Reported Bioactivity/Application
Target Compound Quinoline-piperazine-acetyl 4-ethoxy, 2-(4-methylphenyl), phenyl-ethanone Potential anticancer/antimicrobial*
() Quinoline-piperazine 6-fluoro, 4-(4,4-dimethylcyclohexenyl), cyclopropanecarbonyl ALDH1A1 inhibition**
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone () Piperazine-acetyl 4-hydroxyphenyl Antifungal (ketoconazole precursor)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone () Piperazine-chloroacetyl Chloroacetyl, phenyl Antitumor, antifungal
() Piperazine-pyrimidinyl Pyrimidinyl, chloro HIV protease inhibition (hypothesized)

Inferred from structural analogs; *Aldehyde dehydrogenase 1A1 is a cancer stem cell marker.

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : Fluorine substituents in and may increase metabolic stability, whereas the acetyl group in the target compound could confer susceptibility to esterase-mediated hydrolysis.
  • Conformational Stability : Piperazine rings in analogs adopt chair conformations (), likely influencing receptor binding and molecular rigidity .

Biological Activity

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one, a complex organic compound, is part of a class of quinoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H31N3O3, with a molecular weight of 481.596 g/mol. The structure features a quinoline core with various substituents that enhance its biological activity. The compound's synthesis typically involves multi-step organic reactions, including methods such as Suzuki–Miyaura coupling, which are crucial for forming the necessary carbon-carbon bonds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. It is believed to modulate various cellular processes, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases. The exact mechanisms are still under investigation, but initial studies suggest that it may inhibit key enzymes or disrupt signaling pathways critical for cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate to significant efficacy against human breast cancer cells. For instance, one study reported an IC50 value of 18 μM for a related compound, indicating effective inhibition of cancer cell growth . The mechanism appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair processes. This inhibition leads to enhanced cleavage of PARP and increased activation of apoptotic pathways .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Research indicates that quinoline derivatives can exhibit activity against various bacterial strains, suggesting that this compound might share similar properties. The exact spectrum of activity and efficacy against specific pathogens requires further exploration through clinical trials and laboratory studies.

Other Biological Activities

Beyond anticancer and antimicrobial effects, preliminary data suggest potential applications in treating neurodegenerative diseases due to its interaction with cholinergic systems. Some related compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial in managing conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the biological efficacy of quinoline derivatives:

  • Breast Cancer Study : A derivative similar to this compound was evaluated for its effect on breast cancer cells. The study found significant cytotoxicity with an IC50 value indicating strong potential as an anticancer agent .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial properties against common bacterial strains. These studies found varying degrees of effectiveness, warranting further investigation into structure-activity relationships within this class of compounds.
  • Neuropharmacological Assessment : Research into related compounds revealed promising results in inhibiting AChE activity, suggesting potential applications in neurodegenerative disease treatment .

Comparative Analysis with Similar Compounds

A comparison with other quinoline derivatives reveals distinct pharmacological profiles based on structural variations:

Compound NameStructureIC50 (μM)Biological Activity
Compound ASimilar18Anticancer
Compound BSimilar46AChE Inhibition
Compound CDissimilar35Antimicrobial

This table illustrates how slight modifications in chemical structure can significantly influence biological activity.

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